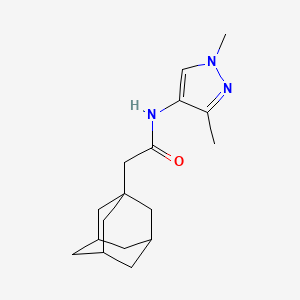![molecular formula C12H15ClN6O2 B10964075 4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10964075.png)
4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as starting materials for the preparation of more complex heterocyclic systems . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide involves several steps. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base to form an intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising antileishmanial and antimalarial activities . The compound has also been evaluated for its potential use in the treatment of other diseases, making it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in the metabolic pathways of parasites, leading to their death . The exact molecular targets and pathways may vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar compounds to 4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide include other pyrazole derivatives such as hydrazine-coupled pyrazoles and imidazole-containing compounds . These compounds share similar chemical structures and pharmacological properties but may differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15ClN6O2 |
|---|---|
Molecular Weight |
310.74 g/mol |
IUPAC Name |
4-[[2-(4-chloro-3-methylpyrazol-1-yl)acetyl]amino]-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15ClN6O2/c1-3-18-5-9(11(17-18)12(14)21)15-10(20)6-19-4-8(13)7(2)16-19/h4-5H,3,6H2,1-2H3,(H2,14,21)(H,15,20) |
InChI Key |
XKVOBPYEYQKQIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)CN2C=C(C(=N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10963996.png)

![1-(3-chloro-4-fluorophenyl)-3-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B10964005.png)
![Methyl 5-[3-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10964010.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10964016.png)
![2,2-Dimethyl-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B10964021.png)

![N-[(4-methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B10964039.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B10964050.png)
![3-(4-methoxyphenyl)-N-[4-(piperidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B10964055.png)
![4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10964063.png)


